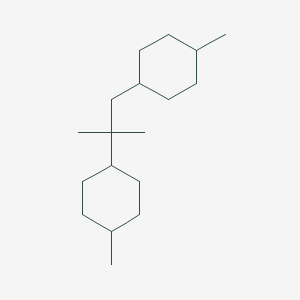
1,1'-(2-Methylpropane-1,2-diyl)bis(4-methylcyclohexane)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Bis(4-methylcyclohexyl)-2-methylpropane is an organic compound characterized by its unique structure, which includes two 4-methylcyclohexyl groups attached to a central 2-methylpropane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane typically involves the following steps:
Starting Materials: The synthesis begins with 4-methylcyclohexanol and 2-methylpropane.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water.
Catalysts: Acidic catalysts such as sulfuric acid or Lewis acids like aluminum chloride are often used to facilitate the reaction.
Procedure: The 4-methylcyclohexanol is first converted to its corresponding chloride using thionyl chloride. This intermediate is then reacted with 2-methylpropane in the presence of a catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency.
化学反应分析
Types of Reactions
1,2-Bis(4-methylcyclohexyl)-2-methylpropane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, typically using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: The major products include ketones and carboxylic acids.
Reduction: The major product is the fully reduced hydrocarbon.
Substitution: The major products are halogenated derivatives of the original compound.
科学研究应用
1,2-Bis(4-methylcyclohexyl)-2-methylpropane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
作用机制
The mechanism of action of 1,2-Bis(4-methylcyclohexyl)-2-methylpropane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 1,2-Bis(4-methylcyclohexyl)ethane
- 1,2-Bis(4-methylcyclohexyl)butane
- 1,2-Bis(4-methylcyclohexyl)hexane
Uniqueness
1,2-Bis(4-methylcyclohexyl)-2-methylpropane is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
属性
CAS 编号 |
110186-07-7 |
|---|---|
分子式 |
C18H34 |
分子量 |
250.5 g/mol |
IUPAC 名称 |
1-methyl-4-[2-methyl-1-(4-methylcyclohexyl)propan-2-yl]cyclohexane |
InChI |
InChI=1S/C18H34/c1-14-5-9-16(10-6-14)13-18(3,4)17-11-7-15(2)8-12-17/h14-17H,5-13H2,1-4H3 |
InChI 键 |
QQOXVUDLXDCXFI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(CC1)CC(C)(C)C2CCC(CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


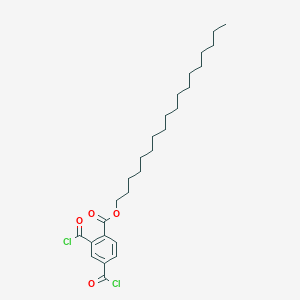
![4-Nitrophenyl 2-[(benzyloxy)imino]butanoate](/img/structure/B14311605.png)
![8H-Quinazolino[4,3-b]quinazolin-8-one, 5,6-dihydro-](/img/structure/B14311621.png)
![{3-[1-(5-Amino-1,2-oxazol-3-yl)ethyl]phenyl}(phenyl)methanone](/img/structure/B14311624.png)
![5-Bromo-2-[(4-ethenylphenyl)methoxy]-1,3-dimethylbenzene](/img/structure/B14311630.png)

![4-[(2-Chloroethyl)(methyl)amino]-3-methylbenzaldehyde](/img/structure/B14311639.png)
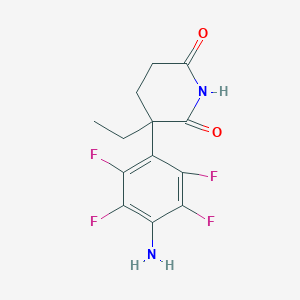
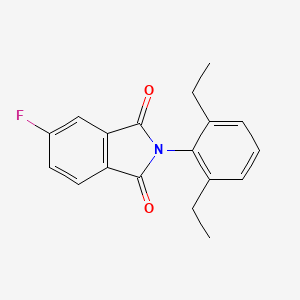
![Glycine, N-[2-[bis(2-aminoethyl)amino]ethyl]-](/img/structure/B14311651.png)
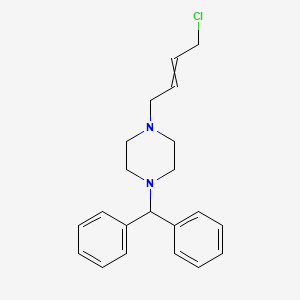
![2-Thiabicyclo[2.2.1]heptan-5-one](/img/structure/B14311664.png)
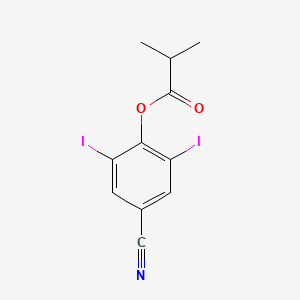
![2-Chloro-N-[4-(2-formylhydrazinyl)phenyl]acetamide](/img/structure/B14311675.png)
